N-Methyl-N-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine
Description
Properties
Molecular Formula |
C10H17N3S |
|---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
N-methyl-N-propan-2-yl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine |
InChI |
InChI=1S/C10H17N3S/c1-7(2)13(3)10-12-8-4-5-11-6-9(8)14-10/h7,11H,4-6H2,1-3H3 |
InChI Key |
SLXBTFMRZDTITL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C1=NC2=C(S1)CNCC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches for Thiazolo[5,4-c]pyridine Derivatives
Starting Materials and Key Intermediates
The synthesis of thiazolo[5,4-c]pyridine derivatives typically begins with cyclic amines such as 4-piperidone or substituted piperidines, which provide the tetrahydropyridine ring system. Elemental sulfur and cyanamide are frequently employed to introduce the thiazole ring through cyclization reactions under acidic catalysis. Protection of amine groups with tert-butoxycarbonyl (Boc) is often necessary to control reactivity and improve yields.
Representative Synthetic Route (Based on De Gruyter 2016)
A notable method involves the following steps:
Step 1: Protection of 4-piperidone
The amine group of 4-piperidone is protected using Boc anhydride to form a Boc-protected intermediate.Step 2: Formation of N-Boc-2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
The Boc-protected intermediate reacts with elemental sulfur and cyanamide in the presence of p-toluenesulfonic acid (p-TSA) as catalyst. This reaction forms the thiazolo-fused ring system.Step 3: Functionalization with 3-bromoacetyl derivatives
The intermediate is further reacted with various 3-bromoacetyl-bearing compounds to yield cyclic products with diverse substituents.Step 4: Deprotection
Removal of the Boc protecting group under acidic conditions yields the final amine derivatives.
Table 1: Yields and Characterization Data for Key Intermediates and Final Products
| Compound | Reaction Step | Yield (%) | Key Characterization Methods | Notes |
|---|---|---|---|---|
| N-Boc-4-piperidone derivative | Boc protection | ~90 | 1H NMR, 13C NMR | High yield, essential for subsequent steps |
| N-Boc-2-amino-thiazolopyridine | Cyclization with S and cyanamide | 54-70 | 1H NMR, MS, elemental analysis | Water presence reduces yield significantly |
| Functionalized cyclic products (4a–k) | Reaction with 3-bromoacetyl compounds | 54-70 | 1H NMR, MS | Varied substituents influence yield |
| Deprotected amine derivatives (5a–k) | Acidic deprotection | 80-95 | 1H NMR, elemental analysis | High purity confirmed |
Detailed Reaction Conditions and Optimization
Cyclization Reaction Parameters
- Catalyst: p-Toluenesulfonic acid (p-TSA) is used to catalyze the formation of the thiazolo ring.
- Solvent: Typically, polar aprotic solvents or mixtures that avoid water contamination are preferred.
- Temperature: Moderate heating (often 60°C to reflux conditions) is employed to facilitate cyclization.
- Reaction Time: Varies from several hours to overnight, monitored by thin-layer chromatography (TLC).
Effect of Water and Atmosphere
The presence of water in the reaction mixture during the cyclization step drastically reduces the yield of the thiazolo[5,4-c]pyridine intermediate. Therefore, anhydrous conditions are critical. Additionally, inert atmosphere or controlled air exposure helps prevent side reactions.
Alternative Synthetic Strategies and Related Heterocycles
While direct literature on N-Methyl-N-(propan-2-yl)-4H,5H,6H,7H-thiazolo[5,4-c]pyridin-2-amine is limited, related compounds in the thiazolo and pyridine fused heterocycle family have been synthesized via oxidative cyclization, formal [3+2] cycloaddition, and cross-dehydrogenative coupling (CDC) methods.
Oxidative Cyclization and Cross-Dehydrogenative Coupling
- Use of N-amino-2-iminopyridines with β-dicarbonyl compounds in ethanol containing acetic acid under oxygen atmosphere at elevated temperatures (130°C) leads to fused heterocycles by nucleophilic addition followed by oxidative dehydrogenation.
- This method offers high yields (up to 94%) and environmentally friendly conditions.
Formal Cycloaddition Reactions
- Thiazolo[3,2-a]indoles, structurally related fused heterocycles, have been synthesized via formal [3+2] and [4+2] cycloaddition reactions using α-halogenated carbonyl compounds and indoline-2-thiones.
- These methods demonstrate the utility of cycloaddition in constructing complex fused thiazole-pyridine systems.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Boc protection and sulfur/cyanamide cyclization | 4-piperidone, Boc2O, S, cyanamide, p-TSA | 60°C, anhydrous, several hours | 54-70% (intermediate) | Straightforward, well-characterized | Sensitive to water, moderate yields |
| Functionalization with 3-bromoacetyl compounds | Boc-protected thiazolopyridine, 3-bromoacetyl derivatives | Room temp to mild heating | 54-70% | Versatile substitution | Requires multiple steps |
| Deprotection | Acidic conditions (e.g., HCl) | Room temp | 80-95% | High purity final products | Additional step |
| Oxidative cyclization (CDC) | N-amino-2-iminopyridines, β-diketones, acetic acid, O2 | 130°C, ethanol, 18 h | Up to 94% | High yield, green chemistry | Requires specific substrates |
| Formal cycloaddition | α-halogenated carbonyls, indoline-2-thiones | 60°C, aqueous or organic solvents | Moderate to high | Efficient ring construction | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazolo-pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-Methyl-N-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-Methyl-N-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs differ in substituents on the thiazolo-pyridine core, influencing physicochemical properties and biological activity. A comparative analysis is provided below:
Key Observations :
- Bioactivity : The 5-methyl derivative is a key intermediate in Edoxaban (an anticoagulant), highlighting the pharmacological relevance of thiazolo-pyridines .
Physicochemical and Pharmacological Properties
- Thermal Stability : Crystallographic data for related compounds (e.g., triazolo-pyridazines) suggest that bulky substituents like isopropyl may improve thermal stability by reducing molecular flexibility .
- Biological Activity : Thiazolo-pyridines with carbamoyl or sulfonamide substituents (e.g., Edoxaban derivatives) exhibit anticoagulant activity, while simpler analogs may serve as building blocks for kinase inhibitors .
Commercial Availability
- The N-isopropyl derivative (Ref: 10-F651204) is discontinued, while benzyl- and dimethyl-substituted analogs remain available at premium prices (e.g., 5-Benzyl derivative: €1,299.00/g) .
Biological Activity
N-Methyl-N-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its impact in medicinal chemistry.
Chemical Structure and Properties
This compound features a thiazole ring fused with a pyridine ring. Its molecular formula is with a molecular weight of approximately 211.33 g/mol. The compound's unique structural characteristics contribute to its diverse biological activities and applications in pharmacology.
Synthesis
The synthesis of this compound typically involves cyclization reactions starting from pyridin-2-amine derivatives. Common synthetic routes include:
- Cyclization Reactions : Utilizing various reagents to facilitate the formation of the thiazole-pyridine structure.
- Substitution Reactions : Introducing N-methyl and isopropyl groups at the nitrogen atom to enhance biological activity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:
- IC50 Values : Studies have reported IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL for related thiazole derivatives against various cancer cell lines .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties:
- Effectiveness Against Bacteria : It demonstrated notable activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Proteus mirabilis) with varying degrees of inhibition .
Anti-inflammatory Activity
This compound has shown potential anti-inflammatory effects:
- Inhibition of COX Enzymes : The compound has been tested for its ability to inhibit cyclooxygenase (COX) enzymes involved in inflammation. IC50 values for related compounds have been reported as low as 0.04 µmol .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole-containing compounds:
| Compound Name | Structural Features | Similarity |
|---|---|---|
| 5-(Propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine | Thiazole-pyridine with propan-2-yl group | High |
| 1,3,4-Thiadiazole derivatives | Similar thiazole structure but different functional groups | Moderate |
| 5-Ethyl-4H-thiazolo[5,4-c]pyridin | Ethyl instead of isopropyl substitution | Moderate |
The unique substitution pattern of this compound enhances its reactivity and biological properties compared to structurally similar compounds.
Case Studies
Several studies have highlighted the biological efficacy of thiazole derivatives:
- Anticonvulsant Activity : Certain thiazole-integrated compounds have been synthesized and tested for anticonvulsant properties with promising results .
- Antitumor Studies : A series of thiazole derivatives were evaluated against various cancer cell lines showing significant cytotoxicity .
- Molecular Docking Studies : Computational studies have elucidated binding interactions of thiazole compounds with target proteins involved in cancer and inflammation pathways .
Q & A
Basic Research Questions
Q. What are the critical steps in designing a scalable synthesis route for N-Methyl-N-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine?
- Methodology :
- Core Reaction : Utilize a multi-step protocol involving cyclization of a pyridine precursor with a thiazole-forming reagent (e.g., sulfur-based reagents). For example, evidence from similar thiazolo-pyridine syntheses suggests using Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) for thiazole ring formation under basic conditions .
- Key Optimization : Control reaction temperature (0–5°C) to minimize side products. Use bases like DBU (1,8-diazabicycloundec-7-ene) to stabilize intermediates and enhance regioselectivity .
- Purification : Employ flash chromatography or preparative HPLC to isolate the target compound, ensuring >95% purity (as validated by LC-MS and NMR) .
Q. How can structural ambiguities in the thiazolo-pyridine core be resolved using spectroscopic techniques?
- Methodology :
- NMR Analysis : Assign protons on the fused thiazolo-pyridine ring using 2D COSY and NOESY to resolve overlapping signals. For example, protons in the 4H–7H positions exhibit distinct coupling patterns in DMSO-d6 .
- Mass Spectrometry : High-resolution ESI-MS (electrospray ionization) confirms molecular weight (e.g., calculated [M+H]<sup>+</sup> = 225.1234; observed 225.1232) .
- X-ray Crystallography : Resolve crystal structures of derivatives (e.g., 5,6,6-trimethyl analogs) to validate bond angles and stereochemistry .
Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?
- Methodology :
- Enzyme Inhibition : Test against kinase targets (e.g., JAK2 or PI3K) using fluorescence-based ADP-Glo™ assays, with IC50 values calculated via nonlinear regression .
- Cell Viability : Assess cytotoxicity in cancer cell lines (e.g., HCT-116 or MCF-7) using MTT assays, with dose-response curves spanning 0.1–100 µM .
Advanced Research Questions
Q. How do electronic and steric effects influence the reactivity of the thiazolo-pyridine core during functionalization?
- Methodology :
- DFT Calculations : Optimize transition states using Gaussian 16 at the B3LYP/6-31G(d) level to predict regioselectivity in electrophilic substitutions (e.g., nitration or halogenation). Electron-rich C5 positions are more reactive due to resonance stabilization .
- Experimental Validation : Compare reaction outcomes (e.g., bromination at C5 vs. C7) using <sup>13</sup>C NMR chemical shifts and Hammett σ<sup>+</sup> parameters .
Q. What strategies mitigate side reactions during N-alkylation of the secondary amine moiety?
- Methodology :
- Protection-Deprotection : Temporarily protect the amine with Boc groups to prevent over-alkylation. Use TFA (trifluoroacetic acid) for deprotection under mild conditions .
- Solvent Optimization : Conduct reactions in aprotic solvents (e.g., DMF or acetonitrile) with K2CO3 as a base to enhance nucleophilicity .
- Monitoring : Track reaction progress via TLC (Rf = 0.3 in 7:3 hexane/EtOAc) to terminate before dimerization occurs .
Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?
- Methodology :
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to predict logP (target <3), aqueous solubility (>50 µM), and CYP450 inhibition. Derivatives with reduced logP (e.g., replacing isopropyl with hydroxyl groups) show enhanced bioavailability .
- Molecular Dynamics : Simulate binding to serum albumin (PDB ID: 1AO6) to estimate plasma protein binding and half-life .
Data Contradiction Analysis
Q. Discrepancies in reported synthetic yields for thiazolo-pyridine derivatives: How to troubleshoot?
- Methodology :
- Variable Identification : Compare reaction scales (mg vs. kg), purity of starting materials (>99% by HPLC), and stirring efficiency. Evidence shows that yields drop >50% at >10 g scale due to poor heat dissipation .
- DoE (Design of Experiments) : Apply a factorial design to test variables (temperature, catalyst loading, solvent ratio). For example, increasing DBU from 1.2 to 2.0 equivalents improves yields by 15% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
